REACTION_CXSMILES
|
CO[C:3](=O)[C:4]([OH:9])(C)[CH2:5]C=C.[CH3:11][Mg+].[Br-].[CH2:14]1[CH2:18][O:17][CH2:16][CH2:15]1>>[CH3:3][C:4]([OH:9])([C:16]([CH3:11])([OH:17])[CH2:15][CH:14]=[CH2:18])[CH3:5] |f:1.2|
|
Name
|
|
Quantity
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1.12 g
|
Type
|
reactant
|
Smiles
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COC(C(CC=C)(C)O)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C[Mg+].[Br-]
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for 3 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
quenched with sat. NH4Cl
|
Type
|
EXTRACTION
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Details
|
It is then extracted with Et2O (3×50 mL)
|
Type
|
WASH
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Details
|
The organic layers are washed with water and brine
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Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C(CC=C)(O)C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |